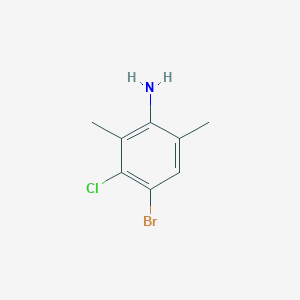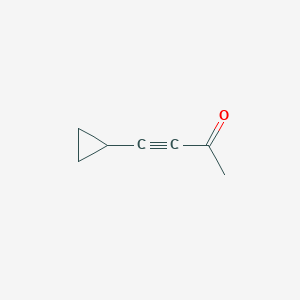
4-Cyclopropylbut-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylbut-3-yn-2-one is an organic compound with the molecular formula C7H8O. It is characterized by a cyclopropyl group attached to a butynone backbone. This compound is of interest in organic chemistry due to its unique structure, which combines a strained cyclopropyl ring with an alkyne and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbut-3-yn-2-one can be achieved through various methods. One common approach involves the cyclopropanation of an appropriate alkyne precursor. For example, the reaction of cyclopropylmagnesium bromide with propargyl bromide under palladium-catalyzed conditions can yield the desired product . Another method involves the use of cyclopropylboronic acid in a Suzuki-Miyaura coupling reaction with a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize cost-effective and readily available reagents, such as cyclopropyl iodide and propargyl alcohol, under optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
4-Cyclopropylbut-3-yn-2-one has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Cyclopropylbut-3-yn-2-one involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne and ketone groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylacetylene: Similar in structure but lacks the ketone group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a ketone but lacks the alkyne.
Propargyl ketone: Contains an alkyne and a ketone but lacks the cyclopropyl group.
Uniqueness
4-Cyclopropylbut-3-yn-2-one is unique due to the combination of a strained cyclopropyl ring, an alkyne, and a ketone in a single molecule. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H8O |
|---|---|
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
4-cyclopropylbut-3-yn-2-one |
InChI |
InChI=1S/C7H8O/c1-6(8)2-3-7-4-5-7/h7H,4-5H2,1H3 |
Clé InChI |
BFNWGEBEOCYOEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


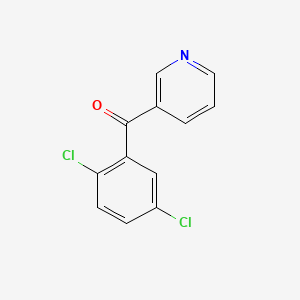
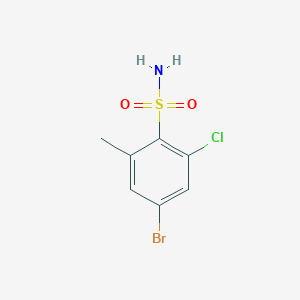
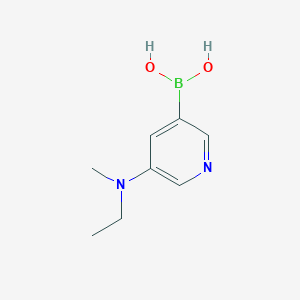
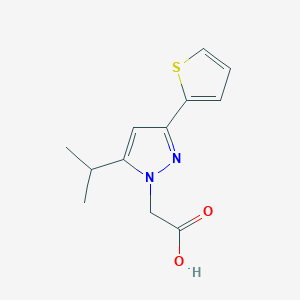

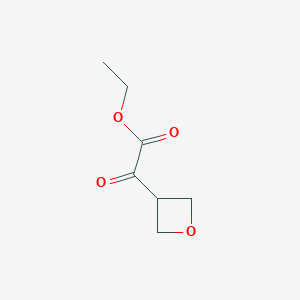

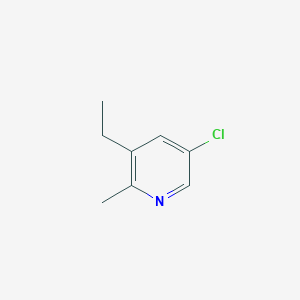
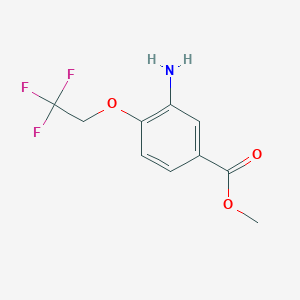

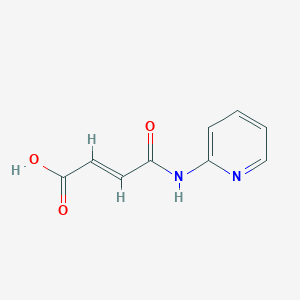
![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
